4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features both a cyano group and a trifluoromethyl group attached to an imidazole ring. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances its electronegativity, hydrophobicity, and metabolic stability, making it a privileged moiety in pharmaceuticals, agrochemicals, and functional organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of o-alkenyl aromatic isocyanides using a trifluoromethylating agent such as the Togni reagent . This reaction is often catalyzed by metals like copper, which facilitates the formation of the desired product under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group to form amines or other derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypervalent iodine reagents, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development due to its metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, while the cyano group can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated imidazoles and cyano-substituted heterocycles. Examples are:
- 4-Cyano-2-fluorobenzoic acid
- 4-Cyano-2-(trifluoromethyl)acetanilide
Uniqueness
4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is unique due to the combination of the cyano and trifluoromethyl groups on the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3O2/c7-6(8,9)5-11-2(1-10)3(12-5)4(13)14/h(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVPCWDYPGPOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NC(=N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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